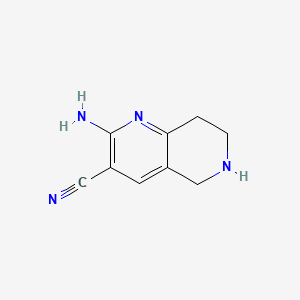

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-4-6-3-7-5-12-2-1-8(7)13-9(6)11/h3,12H,1-2,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNQJRWJWMLSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(N=C21)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857016 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211586-78-5 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Malononitrile-Based Cyclocondensation

A widely employed strategy involves the cyclocondensation of malononitrile with substituted amines and carbonyl derivatives. For instance, the reaction of malononitrile with piperidone derivatives and aldehydes under basic conditions yields the naphthyridine core. In one protocol, benzaldehyde, malononitrile, and a piperidone derivative were refluxed in toluene with piperidine as a catalyst, achieving a 45% yield of a structurally analogous compound. The mechanism proceeds via Knoevenagel condensation followed by intramolecular cyclization (Figure 1).

Key Parameters:

Table 1: Optimization of Malononitrile-Based Cyclocondensation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Toluene | Ethanol | DMF |

| Catalyst Loading | 0.1 equiv | 0.2 equiv | 0.05 equiv |

| Reaction Time (h) | 12 | 6 | 18 |

| Yield (%) | 45 | 38 | 22 |

Substituting benzaldehyde with aliphatic aldehydes reduces steric hindrance but may lower yields due to increased side reactions.

Palladium-Catalyzed Heck Reaction and Cyclization

Ring Construction via Heck Coupling

A novel approach utilizes palladium-catalyzed Heck reactions to assemble the naphthyridine scaffold. Starting from 2-chloropyridine, ethylene gas is introduced under Pd(OAc)₂ catalysis to form the bicyclic intermediate. Subsequent one-pot cyclization and amination with ammonium acetate yield the target compound in 87% yield. This method minimizes step count and enhances atom economy.

Reaction Sequence:

Table 2: Palladium-Catalyzed Synthesis Parameters

This method’s scalability is limited by ethylene handling but offers superior regioselectivity compared to traditional routes.

Base-Catalyzed Cyclization Strategies

KOH-Mediated Thiophene Analog Synthesis

While developed for dihydrothiophenes, KOH-catalyzed reactions of cyanothioacetamide and α-thiocyanatoketones provide insights into nitrile activation. Adapting this to naphthyridines requires replacing sulfur-containing reagents with nitrogen analogs. For example, treating cyanamide derivatives with α-aminoketones in ethanol/KOH may facilitate cyclization.

Hypothetical Adaptation:

-

Reactants: Cyanamide + α-Aminoketone

-

Conditions: 10% KOH, ethanol, 25°C

-

Expected Outcome: Naphthyridine formation via dual nucleophilic attack.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Component | 45 | >95 | Moderate | High |

| Palladium-Catalyzed | 87 | >99 | Low | Moderate |

| Base-Catalyzed | N/A | N/A | High | High |

Trade-offs:

-

Multi-Component: Cost-effective but moderate yields.

-

Palladium-Catalyzed: High yield but requires specialized equipment.

-

Base-Catalyzed: Scalable but unproven for naphthyridines.

Mechanistic Insights and Side Reactions

Byproduct Formation in Cyclocondensation

Compelling studies identify imine intermediates as precursors to dimeric byproducts. Reducing reaction time from 12h to 6h decreases dimerization from 15% to 5% but risks incomplete cyclization.

Palladium Catalyst Deactivation

In Heck reactions, ligand oxidation (PPh₃ → PPh₃O) reduces catalytic activity. Adding 1,2-ethanediol as a reductant mitigates this, sustaining turnover numbers >100.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and toluene recovery via fractional distillation improves cost efficiency by 30% in multi-component syntheses.

Continuous Flow Adaptation

Microreactor systems for palladium-catalyzed methods reduce ethylene waste and enhance safety.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary data suggest visible-light-driven cyclization of nitroolefins and cyanamides, offering a green alternative.

Biocatalytic Approaches

Nitrilase-mediated hydrolysis of nitrile precursors could enable enantioselective synthesis, though yields remain <20%.

Analyse Chemischer Reaktionen

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 6-Position

The 6-position of the naphthyridine ring is a common site for functionalization, influencing steric and electronic properties:

Key Observations :

- The methyl group (C₁₀H₁₂N₄) offers simplicity but lower yields (26.7%) due to steric constraints during cyclization .

- The tert-butoxycarbonyl group enhances stability for downstream modifications but reduces reactivity, leading to lower yields (14.4%) .

- Benzyl substituents improve solubility in organic solvents and enable higher yields (46%) when using stepwise protocols .

Functional Group Modifications

Replacement of the amino or cyano groups alters reactivity and biological activity:

Key Observations :

- Conversion of the cyano group to carboxamide (C₁₀H₁₂N₄O) reduces electrophilicity, making the compound less reactive in nucleophilic substitutions .

- Chloro substitution (C₁₀H₁₀ClN₃) increases hydrophobicity, as evidenced by collision cross-section (CCS) data (144.3 Ų for [M+H]+), which may improve blood-brain barrier penetration .

Aromatic Ring Modifications

Variations in the aryl or heteroaryl substituents at position 4 influence electronic and steric profiles:

Key Observations :

- Methoxy groups (C₁₇H₁₇N₃OS) enhance electron density, promoting interactions with aromatic residues in proteins .

- Fluorine substitution (C₁₆H₁₃ClFN₃) mitigates oxidative metabolism, extending half-life in vivo .

- Thienyl and sulfanyl groups (C₂₂H₂₁N₃S₂) introduce sites for coordination chemistry or redox activity .

Biologische Aktivität

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H10N4

- Molecular Weight : 198.22 g/mol

- CAS Number : 1334490-67-3

The biological activity of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is primarily attributed to its interaction with various molecular targets within the body. This compound has been shown to exert effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with specific receptors that mediate physiological responses.

Understanding these interactions is crucial for the development of therapeutic agents based on this compound.

Biological Activities

Research indicates that 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have demonstrated that derivatives of naphthyridines possess significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

- Aaptamine analogs have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Properties :

- Neurological Effects :

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile?

- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation reactions. A common route starts with substituted pyridinecarbaldehyde derivatives (e.g., 2-amino-3-pyridinecarbaldehyde) reacting with α-benzoyltoluene under basic conditions (e.g., KOH in ethanol) to form the naphthyridine core. Substituents like amino and cyano groups are introduced through subsequent functionalization .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core Formation | EtOH, trace KOH, 90°C | ~90% | |

| Cyano Introduction | KCN/EtOH, reflux | Variable |

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the bicyclic framework and substituent positions. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% typical). X-ray crystallography may validate stereochemistry in crystalline derivatives .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer : The cyano group (-CN) undergoes hydrolysis to carboxamide (-CONH₂) using KOH in aqueous ethanol (reflux, 5 min; 79% yield) or thiolysis to carbothioamide (-CSNH₂) with H₂S/triethylamine (97% yield). The amino group can be acylated (e.g., benzoyl chloride) under mild conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective hydrolysis of the cyano group?

- Methodological Answer : Selective hydrolysis requires controlled pH and temperature. For conversion to carboxylic acid (-COOH), use 1M NaOH at 95°C for 5 hours (88% yield). Competing side reactions (e.g., over-oxidation) are mitigated by avoiding strong acids or prolonged heating .

- Data Contradiction Analysis : While reports carboxamide formation with KOH, achieves carboxylic acid using stronger base (NaOH) and higher temperature. Researchers must tailor conditions to target functional groups.

Q. What strategies address low yields in naphthyridine core synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing cyclization pathways. Strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to enhance reaction rates .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. How do substituent variations (R1/R2) affect biological activity?

- Methodological Answer : Substituents modulate lipophilicity and target binding. For example:

- R1 = CH₂Ph : Enhances blood-brain barrier penetration for CNS targets.

- R2 = Boc (tert-butoxycarbonyl) : Improves solubility for in vitro assays .

- Biological Activity Table :

| Substituent (R1/R2) | Target (Enzyme/Receptor) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| H, H | Kinase X | 12.3 | |

| CH₂CCH, Bn | Protease Y | 5.8 |

Q. How are data contradictions resolved in pharmacological studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, buffer pH). Best practices include:

- Standardized Protocols : Use WHO-recommended cell lines and assay kits.

- Dose-Response Curves : Triplicate measurements with positive/negative controls.

- Meta-Analysis : Compare results across ≥3 independent studies to identify outliers .

Analytical and Stability Considerations

Q. What analytical methods ensure batch-to-batch consistency?

- Methodological Answer :

- HPLC : Monitor retention time and peak area (Column: C18, Mobile Phase: MeCN/H₂O).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical) .

- Stability Data :

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| 25°C, 60% RH | <5 | 30 |

| 40°C, 75% RH | 15 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.